Ethyl 2-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-amido]benzoate
Overview
Description
Ethyl 2-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-amido]benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorobenzamido group, a phenyl group, and a pyrazole ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-amido]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone.
Introduction of the Fluorobenzamido Group: The fluorobenzamido group is introduced via an amide coupling reaction between 2-fluorobenzoic acid and an amine derivative.
Coupling with Benzoate: The final step involves the esterification of the intermediate compound with ethyl benzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-amido]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzamido group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-amido]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-amido]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, it has been studied as a phosphodiesterase IV inhibitor, which can attenuate inflammatory responses by reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Ethyl 2-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-amido]benzoate can be compared with similar compounds such as:
Methyl 2-(2-fluorobenzamido)benzoate (DSM-RX78): Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-(3-fluorobenzamido)benzoate: Similar structure but with a different substitution pattern on the benzene ring.
Properties
IUPAC Name |
ethyl 2-[[5-[(2-fluorobenzoyl)amino]-1-phenylpyrazole-4-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O4/c1-2-35-26(34)19-13-7-9-15-22(19)29-25(33)20-16-28-31(17-10-4-3-5-11-17)23(20)30-24(32)18-12-6-8-14-21(18)27/h3-16H,2H2,1H3,(H,29,33)(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESPCSPDUPUUJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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